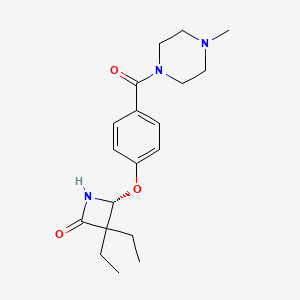
(R)-3,3-diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3,3-diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3-diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a cyclization reaction involving a β-lactam precursor.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a suitable phenol derivative.
Attachment of the Piperazine Moiety: The piperazine moiety can be attached through an amide coupling reaction using a piperazine derivative and a suitable coupling reagent.
Industrial Production Methods
Industrial production methods for ®-3,3-diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be used to modify the carbonyl group, potentially converting it to an alcohol or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperazine moiety can yield N-oxide derivatives, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-3,3-diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a tool to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable probe for investigating biological processes.
Medicine
In medicinal chemistry, ®-3,3-diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-3,3-diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
(S)-3,3-diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one: The enantiomer of the compound, which may have different biological activity.
3,3-diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one: The racemic mixture of the compound.
4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one: A similar compound lacking the diethyl groups.
Uniqueness
®-3,3-diethyl-4-(4-(4-methylpiperazine-1-carbonyl)phenoxy)azetidin-2-one is unique due to its specific stereochemistry and the presence of both the piperazine and phenoxy moieties. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H27N3O3 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(4R)-3,3-diethyl-4-[4-(4-methylpiperazine-1-carbonyl)phenoxy]azetidin-2-one |
InChI |
InChI=1S/C19H27N3O3/c1-4-19(5-2)17(24)20-18(19)25-15-8-6-14(7-9-15)16(23)22-12-10-21(3)11-13-22/h6-9,18H,4-5,10-13H2,1-3H3,(H,20,24)/t18-/m1/s1 |
InChI Key |
KWUMOFXREQVFQW-GOSISDBHSA-N |
Isomeric SMILES |
CCC1([C@H](NC1=O)OC2=CC=C(C=C2)C(=O)N3CCN(CC3)C)CC |
Canonical SMILES |
CCC1(C(NC1=O)OC2=CC=C(C=C2)C(=O)N3CCN(CC3)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


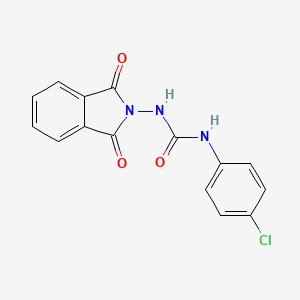

![Benzamide, 4-chloro-N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B14248093.png)
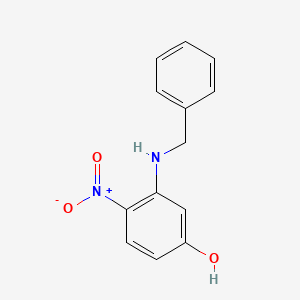
![3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14248109.png)
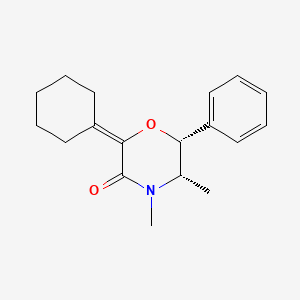
![3-{Tris[(butan-2-yl)oxy]silyl}propane-1-thiol](/img/structure/B14248117.png)
![4-[4-(3,5-Dimethylphenyl)-2-(3-methoxyphenyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B14248122.png)
![1,4,7-Tris[(pyridin-4-yl)methyl]-1,4,7-triazonane](/img/structure/B14248124.png)

![5,5'-[1,3-Phenylenebis(oxy)]di(benzene-1,3-dicarbonitrile)](/img/structure/B14248135.png)
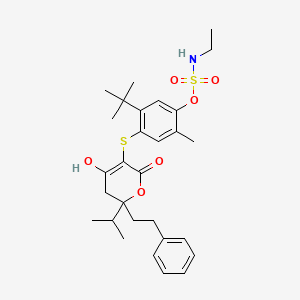
![5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide](/img/structure/B14248156.png)

